

An In-depth Technical Guide to the Discovery and Synthesis of GSK3640254

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lepetegravir*

Cat. No.: *B15612713*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3640254 (also known as fipravirimat) is a next-generation, investigational HIV-1 maturation inhibitor developed by ViiV Healthcare.[1][2] It represents a significant advancement in the class of antiretroviral drugs that target the late stage of the HIV life cycle.[3] This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of GSK3640254.

Discovery and Design

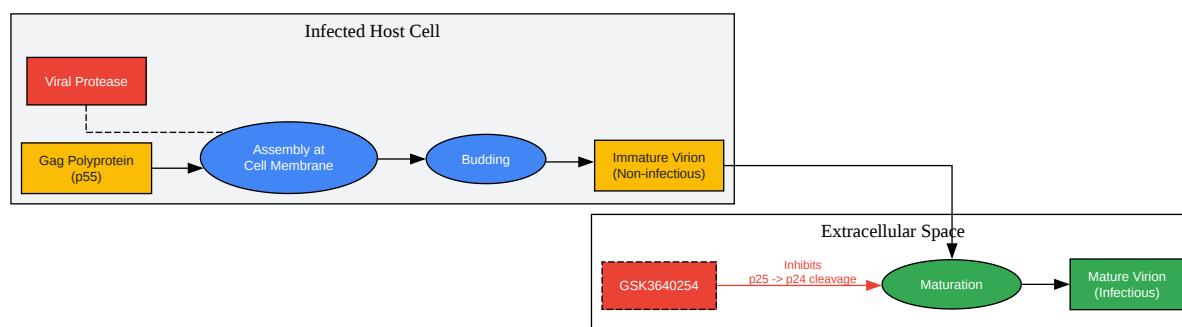
The discovery of GSK3640254 was the result of a focused medicinal chemistry effort to improve upon earlier generation maturation inhibitors, such as bevirimat and GSK3532795 (BMS-955176).[4][5] While these earlier compounds demonstrated clinical efficacy, they were hampered by the emergence of resistance associated with polymorphisms in the HIV-1 Gag protein.[6]

The key innovation in the design of GSK3640254 was the modification of the C-3 position of the triterpenoid core.[4][7] Specifically, the para-substituted benzoic acid moiety found in its predecessor was replaced with a cyclohex-3-ene-1-carboxylic acid substituted with a fluoromethyl group at the alpha position to the carboxylic acid.[4][7] This structural change provided a new vector to explore structure-activity relationships, leading to a compound with

significantly improved activity against a broad range of clinically relevant polymorphic HIV-1 variants.[4][5]

Mechanism of Action

GSK3640254 is a potent inhibitor of HIV-1 maturation, the final step in the viral replication cycle required to produce infectious virions.[3][8] It specifically targets the cleavage of the Gag polyprotein precursor, p25, into the mature capsid protein p24 and the spacer peptide 1 (SP1). [6][9] This inhibition results in the release of immature, non-infectious virus particles.[3] Mechanistic studies have shown that GSK3640254 binds to the Gag protein and dissociates more slowly from wild-type Gag virus-like particles compared to previous generation maturation inhibitors, contributing to its enhanced potency.[6]



[Click to download full resolution via product page](#)

Caption: HIV-1 Maturation Pathway and Inhibition by GSK3640254.

Synthesis

While a detailed, step-by-step synthesis protocol for GSK3640254 is proprietary, the key synthetic strategy involves the modification of a triterpenoid scaffold. The development of the

synthetic route was a critical aspect of the drug discovery program, enabling the efficient production of the molecule for preclinical and clinical studies.[4] The synthesis of related C-17 amine derivatives of GSK3640254 has been described, highlighting the modularity of the synthetic approach.[2]

Preclinical and Clinical Data

In Vitro Antiviral Activity

GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant Gag polymorphisms that confer resistance to earlier maturation inhibitors.[6]

Parameter	Value	Assay Details	Reference
Mean EC50	9 nM	Panel of HIV-1 clinical isolates	[6]
Mean protein-binding adjusted EC90	33 nM	Library of subtype B and C chimeric viruses with Gag polymorphisms	[6]
Dissociation from Gag VLPs	7.1-fold slower than a previous-generation MI	Mechanistic studies with wild-type Gag virus-like particles	[6]

Clinical Efficacy (Phase IIa Proof-of-Concept Study)

A Phase IIa, double-blind, randomized, placebo-controlled, adaptive study was conducted in treatment-naïve adults with HIV-1 to evaluate the antiviral effect, safety, tolerability, and pharmacokinetics of once-daily GSK3640254 monotherapy.[3][10][11]

Dose	Duration	Maximum Mean Change in Plasma HIV-1 RNA (log10 copies/mL)	Reference
10 mg	10 days	-0.4	[3]
40 mg	7 days	-1.2	[3]
80 mg	7 days	-1.0	[3]
140 mg	7 days	-1.5	[3][11]
200 mg	10 days	-2.0	[3][11]

Treatment with GSK3640254 was generally well-tolerated, with headache being the most common adverse event.[3] Emergence of the A364V resistance-associated mutation was observed in the 200 mg arm after 10 days of monotherapy, which led to a protocol amendment to shorten the treatment duration in subsequent arms.[3][12]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

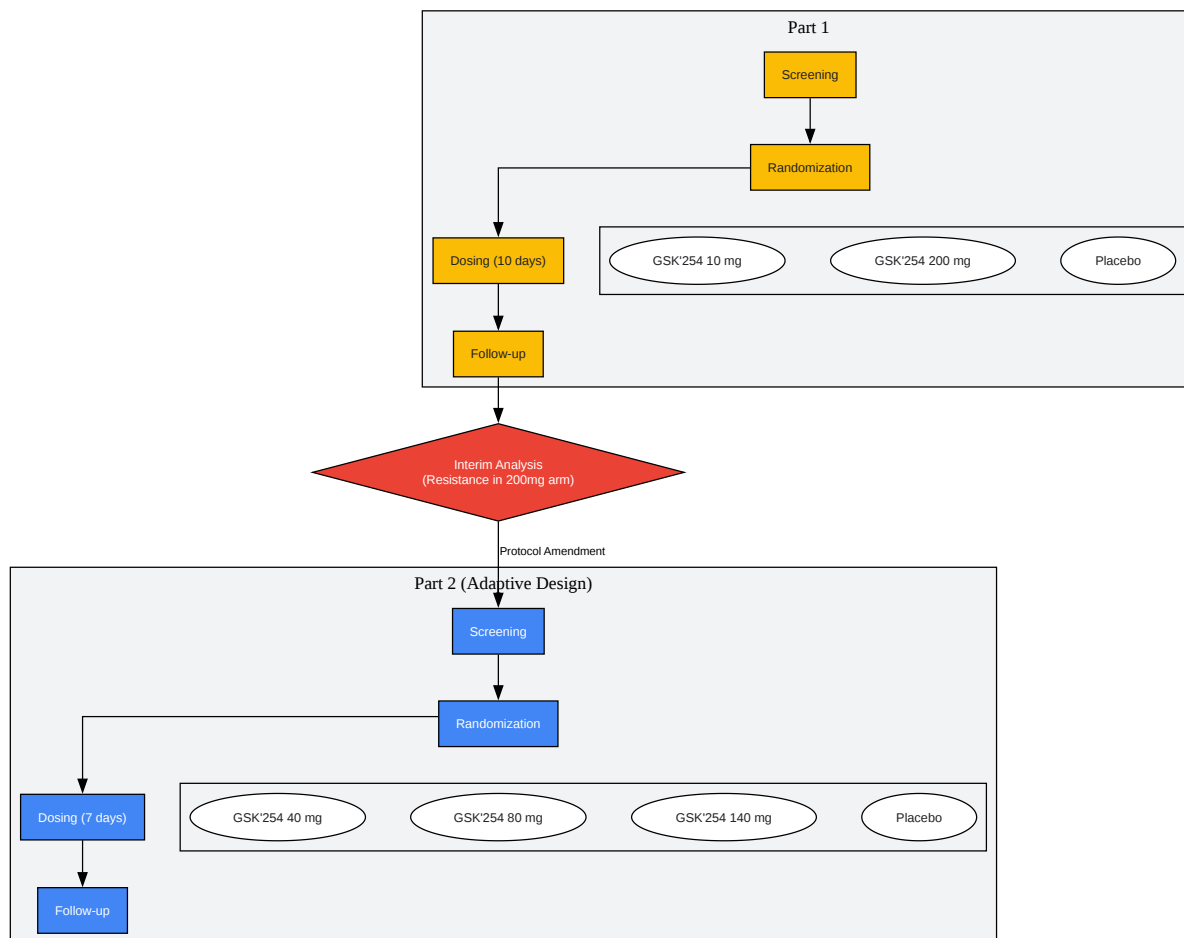
A general protocol for determining the in vitro antiviral activity of HIV maturation inhibitors is as follows:

- Cell Culture: Human T-cell lines (e.g., MT-2) are maintained in appropriate culture medium.
- Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at a predetermined multiplicity of infection.
- Compound Treatment: Infected cells are incubated with serial dilutions of the test compound (e.g., GSK3640254).
- Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral replication.

- **Endpoint Measurement:** The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits viral replication by 50%.

Phase IIa Clinical Trial Protocol

The Phase IIa proof-of-concept study of GSK3640254 was an adaptive, two-part study:[\[3\]](#)[\[10\]](#)
[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Phase IIa Clinical Trial Workflow for GSK3640254.

- Part 1: Treatment-naïve adults with HIV-1 were randomized to receive GSK3640254 10 mg, 200 mg, or placebo once daily for 10 days.[3][11]
- Interim Analysis: A planned interim analysis after Part 1 revealed treatment-emergent resistance in the 200 mg arm.[3][11]
- Part 2: Based on the interim analysis, a protocol amendment was made. New participants were randomized to receive GSK3640254 40 mg, 80 mg, 140 mg, or placebo once daily for a shortened duration of 7 days to mitigate the risk of resistance development.[3][11]
- Primary Endpoint: The primary endpoint for the study was the maximum change in plasma HIV-1 RNA from baseline.[3][10]

Conclusion

GSK3640254 is a promising next-generation HIV-1 maturation inhibitor with a novel mechanism of action and a favorable preclinical profile. Its design successfully addressed the resistance challenges of earlier compounds in this class. Phase IIa clinical data demonstrated potent antiviral activity and established a dose-response relationship. While development of fipravirimat was discontinued in 2023, the insights gained from its discovery and clinical evaluation provide valuable information for the future development of HIV-1 maturation inhibitors and other novel antiretroviral agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fipravirimat - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medinfo.gsk.com [medinfo.gsk.com]
- 10. PHASE IIA PROOF-OF-CONCEPT TRIAL OF NEXT-GENERATION MATURATION INHIBITOR GSK3640254 [natap.org]
- 11. viivhealthcare.com [viivhealthcare.com]
- 12. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of GSK3640254]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612713#discovery-and-synthesis-of-gsk3640254]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com